

An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Ethylbenzenesulfonic acid*

Cat. No.: *B7799602*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist Abstract

4-Ethylbenzenesulfonic acid (EBSA) is an organosulfur compound of significant interest in various chemical and pharmaceutical applications. Its utility as a catalyst, a counterion for drug salification, and an intermediate in organic synthesis necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive technical overview of the core physicochemical characteristics of **4-ethylbenzenesulfonic acid**, detailing experimental protocols for their determination and offering insights into the interpretation of analytical data. The content herein is structured to provide not just data, but a deeper understanding of the causality behind experimental choices, ensuring scientific integrity and practical applicability for researchers in the field.

Introduction: The Molecular Architecture and Significance of 4-Ethylbenzenesulfonic Acid

4-Ethylbenzenesulfonic acid, with the chemical formula $C_8H_{10}O_3S$, is an aromatic sulfonic acid characterized by an ethyl group at the para position of a benzene ring bonded to a sulfonic acid moiety. This structure imparts a combination of hydrophobicity from the ethylbenzene

backbone and hydrophilicity and strong acidity from the sulfonic acid group. This amphiphilic nature is key to its utility in diverse applications, including as a dopant for conductive polymers and in the synthesis of detergents and dyes. A comprehensive characterization of its physicochemical properties is therefore paramount for its effective application and for ensuring the reproducibility of experimental outcomes.

Core Physicochemical Properties: A Quantitative Overview

A summary of the key physicochemical properties of **4-ethylbenzenesulfonic acid** is presented in the table below. It is important to note that while some properties are well-documented, others, such as the melting and boiling points, are not consistently reported in the literature, likely due to the compound's hygroscopic and reactive nature.

Property	Value	Source(s)
Molecular Formula	$C_8H_{10}O_3S$	
Molecular Weight	186.23 g/mol	
Density	$1.3 \pm 0.1 \text{ g/cm}^3$	
Refractive Index (n _{20/D})	1.552	
pKa (Predicted)	-0.45 ± 0.50	
Physical State at STP	Solid or Liquid	

Synthesis and Purification: A Practical Approach

The primary route for the synthesis of **4-ethylbenzenesulfonic acid** is the electrophilic aromatic substitution of ethylbenzene using a sulfonating agent, typically sulfuric acid. The para isomer is the major product due to the ortho, para-directing effect of the ethyl group.

Experimental Protocol: Synthesis of 4-Ethylbenzenesulfonic Acid

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 100 mL of ethylbenzene.
- Cooling: Immerse the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
- Addition of Sulfuric Acid: Slowly add 120 mL of concentrated sulfuric acid (98%) dropwise from the dropping funnel over a period of 2 hours, ensuring the temperature does not exceed 10 °C.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 4 hours.
- Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
- Isolation: The product can be isolated by salting out with sodium chloride. Add solid NaCl until the solution is saturated, leading to the precipitation of the sodium salt of **4-ethylbenzenesulfonic acid**.
- Purification: The crude product can be purified by recrystallization from a minimal amount of hot water. The free acid can be obtained by passing an aqueous solution of the sodium salt through a cation exchange resin.

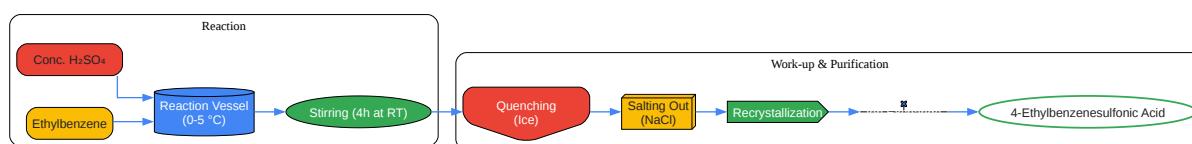

[Click to download full resolution via product page](#)

Diagram: Synthesis and purification workflow for **4-ethylbenzenesulfonic acid**.

Thermal Properties: Melting and Boiling Point Determination

The determination of accurate melting and boiling points for **4-ethylbenzenesulfonic acid** is challenging due to its hygroscopic nature and potential for decomposition at elevated temperatures. Standardized methods, such as those outlined by the OECD, provide a reliable framework for these measurements.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid. For impure substances, this occurs over a range.

- Sample Preparation: A small amount of finely powdered, anhydrous **4-ethylbenzenesulfonic acid** is packed into a capillary tube.
- Apparatus: A calibrated melting point apparatus with a heating block or oil bath is used.
- Heating: The capillary tube is heated at a slow, controlled rate (e.g., 1 °C/min).
- Observation: The temperatures at which the first droplet of liquid appears and at which the last solid particle melts are recorded as the melting range.

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Due to the high boiling point of sulfonic acids, this is often determined under reduced pressure to prevent decomposition.

- Apparatus: An ebulliometer, which measures the boiling point of a liquid by determining the temperature at which the liquid and its vapor are in equilibrium, is employed.
- Procedure: A sample of **4-ethylbenzenesulfonic acid** is placed in the ebulliometer, and the pressure is reduced to a known value.
- Heating: The sample is heated, and the temperature at which it boils is recorded.

- Correction: The boiling point at standard atmospheric pressure can be extrapolated from the data obtained at reduced pressure using a nomograph or the Clausius-Clapeyron equation.

Solubility Profile: A Key Parameter for Application

The solubility of **4-ethylbenzenesulfonic acid** in various solvents is a critical parameter for its application in formulations and as a catalyst. Aromatic sulfonic acids are generally soluble in water and polar organic solvents.

Water Solubility (OECD Guideline 105)

The flask method is suitable for substances with a solubility of greater than 10^{-2} g/L.

- Equilibration: An excess amount of **4-ethylbenzenesulfonic acid** is added to a known volume of water in a flask.
- Shaking: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
- Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
- Quantification: The concentration of **4-ethylbenzenesulfonic acid** in the aqueous phase is determined by a suitable analytical method, such as titration with a standardized base or HPLC.

While specific quantitative data for **4-ethylbenzenesulfonic acid** is not readily available, closely related compounds like benzenesulfonic acid and p-toluenesulfonic acid are highly soluble in water, with the latter having a solubility of approximately 67 g/100 mL.

Acidity: The pKa Value

The sulfonic acid group is strongly acidic. The predicted pKa of **4-ethylbenzenesulfonic acid** is approximately -0.45, indicating that it is a strong acid, essentially fully dissociated in aqueous solution.

Experimental Protocol: Potentiometric Titration

- Sample Preparation: A known concentration of **4-ethylbenzenesulfonic acid** is prepared in water.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
- Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa can be determined from the pH at the half-equivalence point.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

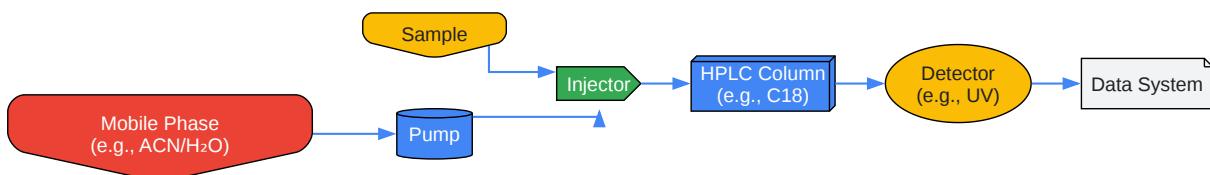
Spectroscopic techniques provide invaluable information about the molecular structure of **4-ethylbenzenesulfonic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and the aromatic protons. The aromatic region will display a pattern typical of a 1,4-disubstituted benzene ring.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the four unique carbons of the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of **4-ethylbenzenesulfonic acid** will exhibit characteristic absorption bands for the sulfonic acid group, including strong S=O stretching vibrations typically in the regions of $1350\text{-}1340\text{ cm}^{-1}$ and $1170\text{-}1120\text{ cm}^{-1}$. The O-H stretching of the sulfonic acid will appear as a broad band.


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A common fragmentation pathway for aromatic sulfonic acids involves the loss of SO_2 .

Analytical Methodologies for Quantification

High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis and quantification of **4-ethylbenzenesulfonic acid**.

HPLC Workflow

[Click to download full resolution via product page](#)

Diagram: A typical HPLC workflow for the analysis of **4-ethylbenzenesulfonic acid**.

Safety and Handling

4-Ethylbenzenesulfonic acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of **4-ethylbenzenesulfonic acid**. By integrating established theoretical principles with practical experimental protocols based on international standards, this document serves as a valuable resource for scientists and researchers. A thorough understanding of these properties is fundamental to the successful and safe application of this versatile compound in research and development.

References

- PubChem. (n.d.). p-Toluenesulfonic acid. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Benzenesulfonic acid.
- ChemBK. (n.d.). benzenesulfonic acid.

- Solubility of Things. (n.d.). Benzenesulfonic Acid.
- Solubility of Things. (n.d.). p-Toluenesulfonic acid.
- PubChem. (n.d.). **4-Ethylbenzenesulfonic acid**. National Center for Biotechnology Information.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
- OECD. (n.d.). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1.
- OECD. (n.d.). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
- Essem Compliance. (n.d.). Physical chemical testing studies.
- Wikipedia. (n.d.). p-Toluenesulfonic acid.
- Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval.
- EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point.
- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.
- Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
- ChemBK. (n.d.). p-Toluenesulfonic Acid.
- Government of Canada. (n.d.). New Substances Notification.
- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
- OECD. (n.d.). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1.
- OECD. (n.d.). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1.
- PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
- American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation.
- ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059905).
- Study.com. (n.d.). Predict the appearance of the high-resolution proton NMR spectrum of ethylbenzene.
- Brainly. (2023, July 18). [FREE] How many signals would you expect to see in the ^{13}C NMR spectrum of ethylbenzene?.

- Sulphanilic Acid. (2025, July 21). Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications.
- Supporting information. (n.d.). Figure S1: Mass spectral fragmentations of sulfonates.
- Process NMR Associates. (n.d.). Ethyl Benzene 1H and 13C NMR.
- Semantic Scholar. (1993,
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethylbenzenesulfonic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7799602#physicochemical-properties-of-4-ethylbenzenesulfonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com